molecular formula C11H16ClNO B1339152 1-((4-Chlorophenethyl)amino)propan-2-ol CAS No. 847063-13-2

1-((4-Chlorophenethyl)amino)propan-2-ol

Cat. No.: B1339152
CAS No.: 847063-13-2
M. Wt: 213.7 g/mol
InChI Key: URWKQIHYBHDHPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nucleophilic Ring-Opening of Epoxides by Amines

The primary and most established method for synthesizing 1-((4-chlorophenethyl)amino)propan-2-ol involves the nucleophilic attack of 4-chlorophenyl ethylamine on propylene oxide. This reaction proceeds via the opening of the epoxide ring by the amine nucleophile, yielding the amino alcohol product.

  • Reaction Scheme:

    $$
    \text{4-chlorophenyl ethylamine} + \text{propylene oxide} \xrightarrow{\text{base or catalyst}} \text{this compound}
    $$

  • Typical Conditions:

    • Catalyst/Base: Sodium hydroxide or other strong bases to facilitate epoxide ring opening.
    • Solvent: Often polar aprotic solvents or alcohols.
    • Temperature: Mild heating to moderate temperatures to optimize reaction rate.
    • Reaction Time: Several hours depending on scale and catalyst.

This method is favored for its straightforwardness and relatively high yield, with the amine attacking the less hindered carbon of the epoxide ring, leading to regioselective formation of the amino alcohol.

Reductive Amination of Ketone Precursors

An alternative synthetic approach involves reductive amination between 1-(4-chlorophenyl)ethylamine and hydroxyacetone or related ketone intermediates.

  • Process:
    • The ketone and amine are reacted under reductive amination conditions, often using sodium cyanoborohydride or catalytic hydrogenation.
    • This forms the secondary amine linkage with the propan-2-ol moiety.
    • Purification is typically achieved by recrystallization or chromatographic methods.

This route allows for stereochemical control when chiral catalysts or chiral starting materials are employed, which is critical for applications requiring enantiomerically pure compounds.

Industrial Production Methods

Industrial synthesis of this compound generally adapts the above laboratory methods with process optimizations:

  • Continuous Flow Reactors: Enhance reaction control, heat transfer, and scalability.
  • Catalyst Optimization: Use of heterogeneous catalysts or phase-transfer catalysts to improve selectivity and yield.
  • Purification Techniques: Employ crystallization, distillation, and chromatographic purification to achieve high purity (>98%) suitable for pharmaceutical intermediates.
  • Solvent Recycling: To reduce waste and cost, solvents used in crystallization and washing steps are often recycled.

Purification and Characterization

Purification

  • Crystallization: Recrystallization from propan-2-ol/water mixtures is common to isolate the pure compound.
  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane mixtures can separate impurities.
  • Filtration and Washing: Vacuum filtration and washing with cold solvents (e.g., cyclopentyl methyl ether) help remove residual impurities.

Analytical Techniques

Data Table: Summary of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Epoxide Ring-Opening 4-chlorophenyl ethylamine, propylene oxide, base catalyst, mild heat Simple, regioselective, scalable Requires control of reaction conditions to avoid side products 75-90
Reductive Amination 1-(4-chlorophenyl)ethylamine, hydroxyacetone, NaBH3CN or H2/catalyst Allows stereochemical control Requires careful handling of reducing agents 70-85
Continuous Flow Industrial Synthesis Similar reagents, continuous flow reactors, optimized catalysts High throughput, reproducible Requires specialized equipment >85

Research Findings and Notes

  • The nucleophilic ring-opening method is widely reported as the most efficient and straightforward synthetic route for this compound, with reaction conditions optimized to minimize by-products and maximize regioselectivity.
  • Reductive amination routes provide an alternative when stereochemical purity is critical, especially when chiral catalysts or chiral starting materials are used.
  • Industrial processes emphasize solvent recycling and advanced purification to meet pharmaceutical-grade standards.
  • Analytical characterization is essential to confirm the structure and purity, with NMR and HPLC being standard techniques.
  • The compound’s structural similarity to pharmacologically active molecules like Lorcaserin underscores the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

1-((4-Chlorophenethyl)amino)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((4-Chlorophenethyl)amino)propan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenethyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. In the case of lorcaserin synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in its action are primarily related to its role as an intermediate in drug synthesis .

Comparison with Similar Compounds

1-((4-Chlorophenethyl)amino)propan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to serve as a versatile intermediate in various synthetic pathways, particularly in the pharmaceutical industry .

Biological Activity

1-((4-Chlorophenethyl)amino)propan-2-ol, also known as a chlorophenethyl derivative, is a compound that exhibits significant potential for various biological activities due to its unique structural characteristics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16ClN, characterized by the presence of a chlorophenethyl group attached to a secondary amine and an alcohol functional group. The compound's structure contributes to its reactivity and potential interactions with biological targets.

This compound is thought to interact with various molecular targets, influencing cellular functions. Similar compounds have been shown to bind with high affinity to receptors involved in neurotransmission and other physiological processes. The compound may exhibit the following biological activities:

  • Antimicrobial Activity : Compounds with similar structures often demonstrate antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Antioxidant Effects : The presence of hydroxyl groups in amino alcohols can provide antioxidant activity by scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Properties : Certain derivatives have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
2-Amino-1-(4-chlorophenyl)propan-1-olC9H12ClNOLacks the secondary alcohol functionality
3-Amino-1-(4-chlorophenyl)propan-1-olC9H12ClNODifferent position of the amino group
1-(4-Chlorophenyl)-3-methylbutan-1-aminoC11H16ClNContains a branched alkyl chain

These comparisons highlight how variations in structure can influence biological activity and applications.

Empirical Studies and Research Findings

Research into the biological activities of this compound is still emerging. However, studies on related compounds provide insights into its potential pharmacological profile:

  • Antimicrobial Studies : A study investigating similar chlorophenyl derivatives found significant antibacterial activity against various pathogens, suggesting that this compound may exhibit comparable effects .
  • Neuropharmacological Effects : Research on compounds with similar amine structures indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems .
  • Inhibition Studies : Some derivatives have shown promise in inhibiting specific enzymes linked to disease processes, such as cyclooxygenases (COX), which are involved in inflammation .

Case Studies

Several case studies have documented the effects of chlorophenyl derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a related compound demonstrated efficacy in reducing symptoms of anxiety disorders, attributed to its action on serotonin receptors.
  • Case Study 2 : Another study highlighted the antibacterial properties of chlorophenyl derivatives in treating skin infections, showcasing their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((4-Chlorophenethyl)amino)propan-2-ol?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chlorophenethylamine with epichlorohydrin in ethanol under reflux (60–80°C) for 12–24 hours yields the target compound. Reaction progress should be monitored using thin-layer chromatography (TLC), and purity optimized via recrystallization (e.g., using ethanol/water mixtures). Yield improvements (≥70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to epoxide) and pH (~9–10) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic signals for the chlorophenyl group (δ 7.2–7.4 ppm) and propan-2-ol backbone (δ 3.5–4.0 ppm). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 228.6). Elemental analysis ensures correct C, H, N, and Cl composition .

Q. What preliminary biological assays are recommended to explore its activity?

  • Methodological Answer : Initial screening should include:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against S. aureus and E. coli (concentration range: 1–256 µg/mL).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ determination).
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices. Use DMSO as a solvent control (<0.1% v/v) .

Advanced Research Questions

Q. How can structural modifications enhance its biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically varying substituents:

  • Phenyl ring : Introduce electron-withdrawing groups (e.g., -NO₂ at para) to enhance electrophilicity.
  • Amino group : Replace with bulkier substituents (e.g., isopropyl) to modulate receptor binding.
  • Propanol backbone : Test stereoisomers (R/S configurations) via chiral chromatography.
    Compare bioactivity data using ANOVA to identify significant trends .

Q. How to resolve contradictory solubility data in different solvents?

  • Methodological Answer : Apply thermodynamic models (e.g., Renon-Prausnitz local composition theory) to account for nonrandom molecular interactions. Validate experimentally via:

  • DSC : Measure phase transitions in solvent mixtures.
  • Solubility parameters : Use Hansen solubility parameters (δₐ, δₚ, δₕ) to predict miscibility.
    For example, low solubility in polar aprotic solvents (DMF) may arise from mismatched δₕ values .

Q. What strategies elucidate its mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition.
  • Docking simulations : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., cytochrome P450).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .

Q. How to design experiments addressing stability and degradation pathways?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and varied pH (1–13). Monitor degradation products via LC-MS.
  • Arrhenius kinetics : Predict shelf life by calculating activation energy (Eₐ) from accelerated stability data.
  • Oxidative stability : Use radical initiators (e.g., AIBN) to simulate autoxidation pathways .

Properties

IUPAC Name

1-[2-(4-chlorophenyl)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-9(14)8-13-7-6-10-2-4-11(12)5-3-10/h2-5,9,13-14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWKQIHYBHDHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCC1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468670
Record name 1-{[2-(4-Chlorophenyl)ethyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847063-13-2
Record name 1-{[2-(4-Chlorophenyl)ethyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((4-chlorophenethyl)amino)propan-2-ol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

reacting the 2-(4-chlorophenyl)ethyl bromide with 1-aminopropan-2-ol to form 1-(4-chlorophenethylamino)propan-2-ol; and
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Synthesis routes and methods III

Procedure details

Into a 1-L jacketed reactor equipped with a retreat curve stir blade, overhead stirring, a thermocouple, a condenser, and a nitrogen bubbler was charged 1-aminopropan-2-ol (110 mL, 1430 mmol), which was then heated to 85 and 90° C. 1-Chloro-4-(2-chloroethyl)benzene (50.054 g, 286 mmol) was charged via addition funnel over 1 h with a maximum reaction temperature of 93° C. Stirring was then continued at 90 to 95° C. for 2.5 h. Chlorobenzene (100 mL) and water (50 mL) were added and the mixture was stirred at 70 to 75° C. for 15 min. The phases were allowed to separate and the aqueous phase was extracted with chlorobenzene (2×50 mL) at 70 to 75° C. The combined organic phases were then washed with water (2×50 mL) at 70 to 75° C. and concentrated by distillation under reduced pressure. The residue was dissolved in chlorobenzene to a total weight of 503 g and allowed to stand at room temperature overnight. A solid precipitate formed which was redissolved by adding chlorobenzene (50 mL) and heating the mixture at 30 to 35° C.
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Synthesis routes and methods IV

Procedure details

Into a 250-mL round-bottom flask equipped with a magnetic stir bar, a thermocouple, a condenser, and a nitrogen bubbler vented to a caustic scrubber, was charged 1-aminopropan-2-ol (60.0 g, 799 mmol). The mixture was heated to 85° C. and the product from Step A was added while maintaining the reaction temperature below 98° C. Upon completion of the addition the reaction mixture was stirred at 90 to 95° C. for 2.5 h. Chlorobenzene (50 mL) and water (25 mL) were added and the mixture was stirred at 70 to 75° C. for 15 min. The phases were allowed to separate and the lower organic phase was removed. The upper aqueous phase was extracted with chlorobenzene (2×25 mL) at 70 to 75° C. The combined organic phases were washed with water (2×25 mL) at 70 and 75° C. and 87.5 g of solvent was removed by distillation under reduced pressure at 60° C. (bath). The residue was diluted with chlorobenzene (125 mL). The resulting orange solution, which contained 0.032% water by Karl Fischer titration, was stirred overnight at 45° C. (bath).
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Synthesis routes and methods V

Procedure details

Into a 4-L jacketed reactor, equipped with an overhead stirrer, a thermocouple, a condenser and a nitrogen inlet was charged 1-amino-2-propanol (1094 mL, 14.2 mol). Stirring was commenced and the reactor jacket was heated to 95° C. (84° C. internal temperature). 1-Chloro-4-(2-chloroethyl)benzene (˜496 g, 2.833 mol) (501 g of the mixture containing N,N-dimethylformamide from Step A) was added dropwise over ˜80 min at an internal temperature of 84 to 99° C. On completion of the addition the reaction was stirred at 90 to 95° C. for 2 h and then cooled to 85° C. Water (500 mL) and toluene (1 L) were added while maintaining the internal temperature at 70 to 75° C. Stirring was continued at that temperature for another 15 min and then stirring was discontinued and the phases were allowed to separate at 70 to 75° C. The aqueous phase was extracted with toluene (2×500 mL) at 70 to 75° C. The organic phases were combined, cooled to 50° C. and stirred at that temperature overnight. The solution was then heated to 60° C., washed with water (500 mL) and concentrated under reduced pressure at 58 to 65° C. After approximately 650 mL of distillate had been removed, fresh toluene (650 mL) was added. The water content of the resulting solution was determined to be 0.0854% by Karl Fischer titration and the solution was immediately carried forward to Step C.
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